6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one
CAS No.:
Cat. No.: VC18716038
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | 6-methoxy-2-methyl-3H-pyrido[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C9H9N3O2/c1-5-11-7-4-10-8(14-2)3-6(7)9(13)12-5/h3-4H,1-2H3,(H,11,12,13) |
| Standard InChI Key | KNFCQXWFRCNPTD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=CN=C(C=C2C(=O)N1)OC |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 191.19 g/mol |
| CAS Number | Not publicly disclosed |
| Purity (Commercial) | ≥98% |
The methoxy group at position 6 and the methyl group at position 2 contribute to its stereoelectronic profile, influencing both solubility and target binding .
Structural Features
The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in enzyme active sites. Quantum mechanical calculations suggest that the pyrimidinone ring adopts a keto-enol tautomeric equilibrium, which may modulate its reactivity . Comparative analysis with pyrido[2,3-d]pyrimidines reveals that the [3,4-d] isomer exhibits distinct electronic properties due to differences in ring junction geometry .
Synthesis and Chemical Reactivity
Chemical Modifications
The compound undergoes electrophilic substitution at the pyridine ring’s C5 and C7 positions, enabling functionalization with halogens or nitro groups. Methoxy group demethylation under acidic conditions has been observed in analogous compounds, suggesting potential for generating reactive intermediates .
Research Applications and Therapeutic Implications
Medicinal Chemistry Studies
The compound serves as a scaffold for developing inhibitors of epigenetic regulators. Structural analogs with 6-methyl substitutions demonstrate improved metabolic stability in human liver microsomes (HLM), reducing clearance rates by >50% compared to non-methylated derivatives .
Physicochemical Properties and Stability
Molecular Characteristics
The compound’s calculated partition coefficient (AlogP = 1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its weak basicity (predicted p = 6.2) facilitates salt formation and enhances oral bioavailability .
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